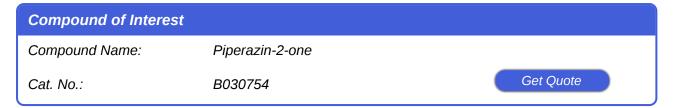


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Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Piperazin-2-one

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Introduction

Piperazin-2-one and its derivatives are significant scaffolds in medicinal chemistry and drug development, frequently appearing in a range of biologically active compounds.[1][2] A thorough structural characterization is fundamental for the identification, quality control, and analysis of novel therapeutic agents based on this heterocyclic system. This document provides detailed protocols for the analysis of **piperazin-2-one** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques for elucidating molecular structure and confirming molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for determining the detailed molecular structure of organic compounds in solution.[3] For **piperazin-2-one**, ¹H and ¹³C NMR provide definitive information about its proton and carbon framework.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the piperazin-2-one sample.



- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.[3]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[3]
- Cap the NMR tube and gently vortex or invert to ensure the sample is completely dissolved and the solution is homogeneous.

Instrument Setup:

- Use a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the probe to optimize the magnetic field homogeneity. Standard automated procedures are typically sufficient.

Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.



Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the piperazin-2-one structure.
[4][5]

Data Presentation: Expected NMR Data for Piperazin-2one

The following table summarizes the expected chemical shifts for the **piperazin-2-one** core structure. Actual values may vary depending on the solvent and substituents.

Position (Nucleus)	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)	Notes
H-N(1)	Broad singlet, variable (e.g., 1.7-2.0)	-	Chemical shift is concentration and solvent dependent.
-CH ₂ -(3)	~3.4 - 3.9	~45 - 50	
H-N(4)	Broad singlet, variable	-	Chemical shift is concentration and solvent dependent.
-CH ₂ -(5)	~2.8 - 3.3	~43 - 49	
-CH ₂ -(6)	~2.8 - 3.3	~43 - 49	-
C=O (2)	-	~163 - 170	Carbonyl carbon signal.

Note: Data is inferred from substituted piperazine derivatives and related structures.[1][6][7]

Visualization: NMR Analysis Workflow





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NMR analysis workflow from sample preparation to structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[3] Tandem MS (MS/MS) provides structural information through the analysis of fragmentation patterns.[8][9]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of **piperazin-2-one** using Electrospray Ionization (ESI), a soft ionization technique suitable for this class of molecules.

- Sample and Standard Preparation:
 - Prepare a stock solution of piperazin-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Prepare working solutions by diluting the stock solution to a final concentration suitable for injection (e.g., 1 μg/mL).[10]
 - Filter the final solution through a 0.2 μm syringe filter before injection.[10]
- LC System Configuration:
 - Column: A C18 reverse-phase column is commonly used.



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometer Setup (ESI-MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+), as the two nitrogen atoms are readily protonated.[11]
 - Capillary Voltage: Set between 3.5 and 4.5 kV.[10]
 - Nebulizer Gas Pressure: Set according to instrument manufacturer recommendations (e.g., 1.2 bar).[10]
 - Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation (e.g., 4 L/min at 200°C).[10]
 - Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-300).
 - MS/MS Analysis: For fragmentation studies, isolate the precursor ion (the protonated molecule, [M+H]+) and subject it to Collision-Induced Dissociation (CID). Vary the collision energy to generate a comprehensive fragmentation spectrum.[9]
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan mass spectrum.
 - Analyze the MS/MS spectrum to identify characteristic fragment ions.



 Propose a fragmentation pathway consistent with the observed product ions to confirm the structure.[9][12]

Data Presentation: Expected Mass Spectrometry Data

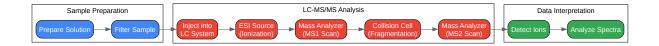
The molecular weight of **piperazin-2-one** ($C_4H_8N_2O$) is 100.12 g/mol . The following table lists the expected m/z values for the parent ion and plausible fragments.

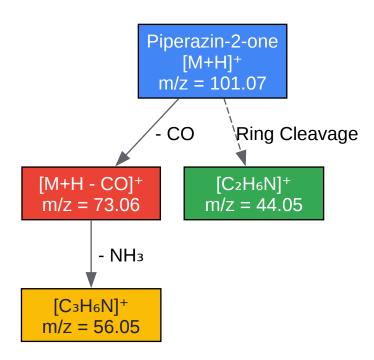
m/z Value	Assignment	Notes
101.07	[M+H]+	Protonated molecular ion.
73.06	[M+H - CO] ⁺	Loss of carbon monoxide.
56.05	[C₃H6N]+	Subsequent loss of NH₃ or cleavage of the ring.
44.05	[C2H6N]+	Cleavage of the piperazine ring.

Note: Fragmentation is based on common pathways for piperazine derivatives.[8][9]

Visualizations: MS Workflow and Fragmentation Pathway







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